10-Oxo-3-O-methylnaltrexone
Overview
Description
10-Oxo-3-O-methylnaltrexone is a derivative of naltrexone, a well-known opioid antagonist. This compound is primarily recognized for its role in mitigating the side effects of opioid medications, particularly opioid-induced constipation, without affecting the analgesic properties of opioids. It achieves this by acting peripherally, thus not crossing the blood-brain barrier.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Oxo-3-O-methylnaltrexone typically begins with naltrexone hydrochloride as the starting material. The process involves several key steps:
Protection of the 3-hydroxy group: This is achieved using a suitable protecting group to prevent unwanted reactions at this site.
Bromomethylation: The protected naltrexone undergoes bromomethylation to introduce a bromine atom.
Deprotection: The protecting group is removed to yield the desired this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:
Batch processing: Ensuring consistent reaction conditions and yields.
Purification: Using techniques such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 10-Oxo-3-O-methylnaltrexone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
10-Oxo-3-O-methylnaltrexone has several scientific research applications:
Chemistry: Used as a model compound to study opioid receptor interactions and peripheral opioid antagonism.
Biology: Investigated for its effects on gastrointestinal motility and opioid-induced side effects.
Medicine: Primarily used to treat opioid-induced constipation in patients who do not respond to traditional laxatives.
Industry: Employed in the development of new opioid antagonists and related pharmaceuticals
Mechanism of Action
The mechanism of action of 10-Oxo-3-O-methylnaltrexone involves its role as a peripherally acting μ-opioid receptor antagonist. It binds to opioid receptors in the gastrointestinal tract, inhibiting the effects of opioids on gastrointestinal motility without crossing the blood-brain barrier. This selective action allows it to alleviate constipation without affecting pain relief or causing withdrawal symptoms .
Comparison with Similar Compounds
Naltrexone: A non-selective opioid antagonist that crosses the blood-brain barrier.
Naloxone: Another opioid antagonist used to reverse opioid overdose.
Methylnaltrexone: A quaternary derivative of naltrexone, similar to 10-Oxo-3-O-methylnaltrexone, but with different pharmacokinetic properties
Uniqueness: this compound is unique due to its selective peripheral action, which allows it to mitigate opioid-induced side effects without interfering with central opioid effects. This makes it particularly valuable in clinical settings where maintaining analgesia is crucial .
Properties
IUPAC Name |
(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,18-19,25H,2-3,6-10H2,1H3/t18-,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPULCDMBFAYJIX-IVAOSVALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461786 | |
Record name | 10-Oxo-3-O-methylnaltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96445-13-5 | |
Record name | 10-Oxo-3-O-methylnaltrexone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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